molecular formula C10H15N7 B1650031 ZERENEX ZXG005066 CAS No. 1105191-03-4

ZERENEX ZXG005066

Cat. No.: B1650031
CAS No.: 1105191-03-4
M. Wt: 233.27
InChI Key: KCJKRRWWXAEAFL-UHFFFAOYSA-N
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Description

ZERENEX ZXG005066 is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG005066 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG005066 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ZERENEX ZXG005066 involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.

    Quinazoline: Widely studied for its kinase inhibitory activity.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological potential.

Uniqueness

ZERENEX ZXG005066 is unique due to its specific structural features, which allow for selective binding to certain molecular targets. This selectivity enhances its potential as a therapeutic agent with reduced off-target effects compared to other similar compounds .

Properties

CAS No.

1105191-03-4

Molecular Formula

C10H15N7

Molecular Weight

233.27

IUPAC Name

3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C10H15N7/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16/h7,11H,2-6H2,1H3

InChI Key

KCJKRRWWXAEAFL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1

Origin of Product

United States

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